Tyrphostin 8

Description

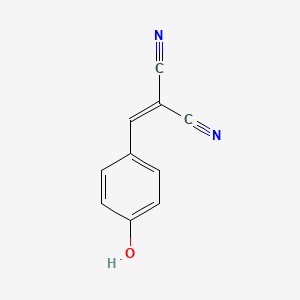

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCOVSWSZZVFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191283 | |

| Record name | Tyrphostin 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-90-8 | |

| Record name | 4-Hydroxybenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyrphostin 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-hydroxyphenyl)methylene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYLIDENEMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKI2IW0CAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyrphostin 8: A Multifaceted Modulator of Cellular Signaling and Bioenergetics

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Tyrphostin 8, a compound initially classified as a tyrosine kinase inhibitor. Emerging evidence, however, points towards a more complex pharmacological profile, with potent effects on cellular phosphatase activity and mitochondrial function. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways affected by this compound.

Core Target Profile of this compound

Contrary to its classification, this compound is a weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its primary targets have been identified as the serine/threonine phosphatase calcineurin and mitochondria, where it acts as an uncoupling agent. Furthermore, this compound has been reported to inhibit GTPase activity.

Quantitative Inhibition Data

The following table summarizes the inhibitory concentrations (IC50) of this compound against its key targets.

| Target | IC50 Value | Target Class | Notes |

| EGFR Kinase | 560 µM[1] | Tyrosine Kinase | Weak inhibition. |

| Calcineurin | 21 µM[1] | Serine/Threonine Phosphatase | Significantly more potent inhibition compared to EGFR. |

Impact on Cellular Bioenergetics and Signaling

This compound's action as a mitochondrial uncoupler leads to a significant disruption of cellular energy homeostasis. This is characterized by an increase in oxygen consumption and a subsequent depletion of cellular ATP levels. These bioenergetic alterations have profound downstream effects on various signaling pathways.

Key Cellular Effects of this compound

| Cellular Process | Observation | Concentration Range |

| Basal O2 Consumption | Rapid and large increase in parotid acinar cells.[1] | 10-100 µM[1] |

| ATP Content | Reduction by ~90% in parotid acinar cells.[1] | 100 µM[1] |

| PKCδ Tyrosine Phosphorylation | Blocks Carbachol-initiated phosphorylation in parotid acinar cells.[1] | 10-100 µM[1] |

| ERK1/2 Activation | Blocks Carbachol-initiated activation in parotid acinar cells.[1] | 10-100 µM[1] |

Signaling Pathways Modulated by this compound

The multifaceted nature of this compound's activity results in the modulation of several key signaling cascades.

Calcineurin-NFAT Signaling Pathway Inhibition

By inhibiting calcineurin, this compound is predicted to block the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), preventing its translocation to the nucleus and subsequent transcription of target genes.

Mitochondrial Uncoupling and Consequent ATP Depletion

This compound disrupts the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation from ATP synthesis. This results in increased oxygen consumption to maintain the proton-motive force, but with a diminished ATP output.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by calcineurin.

Principle: The phosphatase activity of calcineurin is determined by measuring the release of phosphate from a substrate. The amount of released phosphate is quantified colorimetrically.

Materials:

-

Recombinant human Calcineurin

-

Calmodulin

-

Substrate: p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, pH 7.5)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent (for phosphate detection with pNPP) or a phosphopeptide-specific detection method

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Calmodulin, and Calcineurin in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the substrate (pNPP or phosphopeptide) to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction. For pNPP, this can be done by adding a stop solution (e.g., 0.5 M EDTA).

-

Add the detection reagent (e.g., Malachite Green) and incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

GTPase Activity Assay

This assay determines the effect of this compound on the GTP hydrolysis activity of a specific GTPase.

Principle: The rate of GTP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released from [γ-³²P]GTP.

Materials:

-

Purified GTPase

-

[γ-³²P]GTP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Activated charcoal solution

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the purified GTPase in Assay Buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction tubes.

-

Initiate the reaction by adding [γ-³²P]GTP.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time course.

-

At various time points, terminate the reaction by adding activated charcoal solution. The charcoal binds to the unhydrolyzed [γ-³²P]GTP.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer an aliquot of the supernatant (containing the released ³²Pi) to a scintillation vial.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the rate of GTP hydrolysis and the percentage of inhibition by this compound.

Measurement of Cellular Oxygen Consumption

This method assesses the impact of this compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR) of intact cells.

Principle: A Seahorse XF Analyzer is used to measure real-time OCR of cells in a multi-well plate. The uncoupling effect of this compound is observed as an increase in basal OCR.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplate

-

Cells of interest

-

Culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.

-

Place the cell plate in the Seahorse XF Analyzer and perform an instrument calibration.

-

Measure the basal OCR for several cycles.

-

Inject this compound into the wells and monitor the change in OCR. An increase in OCR is indicative of mitochondrial uncoupling.

-

Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to further characterize mitochondrial function.

-

Analyze the data to determine the effect of this compound on basal and maximal respiration.

Measurement of Cellular ATP Levels

This assay quantifies the effect of this compound on the total cellular ATP content.

Principle: The assay utilizes the ATP-dependent luciferase reaction. The amount of light produced is directly proportional to the ATP concentration.

Materials:

-

Cells of interest

-

Culture medium

-

This compound stock solution

-

ATP-releasing reagent (e.g., a cell lysis buffer)

-

Luciferase/luciferin reagent

-

Luminometer

-

White opaque 96-well plates

Procedure:

-

Plate cells in a white opaque 96-well plate and culture overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Add the ATP-releasing reagent to each well to lyse the cells and release ATP.

-

Add the luciferase/luciferin reagent to each well.

-

Measure the luminescence using a luminometer.

-

Generate an ATP standard curve to convert luminescence readings to ATP concentrations.

-

Calculate the ATP concentration in each sample and determine the percentage reduction in ATP levels caused by this compound.

Conclusion

This compound is a compound with a complex pharmacological profile that extends beyond its initial classification as a tyrosine kinase inhibitor. Its potent inhibition of calcineurin and its function as a mitochondrial uncoupler are likely its primary mechanisms of action, leading to significant alterations in cellular signaling and bioenergetics. This guide provides a foundational understanding for researchers investigating the diverse biological effects of this compound and for professionals in drug development exploring its potential therapeutic applications. Further research is warranted to fully elucidate the intricate interplay of its various activities and to explore its potential in different disease contexts.

References

Tyrphostin 8: A Technical Guide on its Role as a Putative GTPase Inhibitor in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 8, a member of the tyrphostin family of compounds, is widely recognized for its inhibitory effects on protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). While primarily utilized as a tool to study and inhibit tyrosine kinase-mediated signaling, this compound is also cited as a GTPase inhibitor. However, a thorough review of the scientific literature reveals that its activity as a GTPase inhibitor is not as extensively characterized as its impact on tyrosine kinases. This technical guide provides a comprehensive overview of the known activities of this compound, delves into the evidence for its GTPase inhibitory function, and offers detailed experimental protocols for researchers wishing to investigate this aspect of its pharmacology.

Introduction to this compound

This compound, with the chemical name 4-Hydroxybenzylidenemalononitrile, belongs to a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. This compound has been characterized as an inhibitor of EGFR kinase.[2][3] Beyond this primary function, it is also reported to inhibit the protein serine/threonine phosphatase calcineurin.[2][4] Several chemical suppliers list this compound as a "GTPase inhibitor," a claim that warrants a deeper, evidence-based examination.[2][3][4][5]

Quantitative Data on Inhibitory Activities

The inhibitory potency of this compound has been quantified for several targets. However, specific inhibitory concentrations for individual GTPases are not well-documented in peer-reviewed literature.

| Target Enzyme | IC50 Value | Notes |

| EGFR Kinase | 560 µM | [2][3] |

| Calcineurin | 21 µM | [2][4] |

| GTPases (e.g., Ras, Rho, Rac) | Not Reported | The claim of GTPase inhibition is largely based on studies of the broader tyrphostin family. |

Mechanism of Action

Tyrosine Kinase Inhibition

The primary mechanism of action for tyrphostins is the competitive inhibition of protein tyrosine kinases.[1] They are designed to compete with either the protein substrate or ATP at the kinase's active site, thereby preventing the phosphorylation of downstream signaling molecules. In the context of the EGFR pathway, inhibition by this compound would block the autophosphorylation of the receptor and subsequent activation of cascades like the MAPK/ERK pathway.

Putative GTPase Inhibition

The evidence for this compound as a direct GTPase inhibitor is less direct. A 1994 study demonstrated that members of the tyrphostin family can inhibit the GTPase activity of transducin, a heterotrimeric G protein involved in vision, as well as other GTP-utilizing enzymes.[3] This suggests a class-wide effect on GTP-binding proteins. Small GTPases, like those in the Ras, Rho, and Rac families, are critical molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). An inhibitor could theoretically act at several points in this cycle.

Without further specific studies on this compound, it is unclear whether it:

-

Directly binds to the GTPase to prevent GTP binding.

-

Inhibits the function of GAPs, leading to prolonged GTPase activation.

-

Inhibits the function of GEFs, preventing GTPase activation.

Given that this compound has been shown to reduce Ras-GTP levels in cells, an inhibitory effect on a GEF or a direct inhibition of GTP binding are plausible hypotheses. However, these effects could also be downstream of its primary tyrosine kinase inhibitory activity.

Experimental Protocols for Characterizing GTPase Inhibition

To rigorously assess the activity of this compound as a GTPase inhibitor, a series of biochemical and cell-based assays are required.

In Vitro GTP Hydrolysis Assay (Malachite Green Assay)

This assay measures the intrinsic and GAP-stimulated GTP hydrolysis rate of a purified GTPase by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified recombinant GTPase (e.g., Ras, RhoA).

-

Purified recombinant GAP (optional, for stimulated activity).

-

This compound stock solution (in DMSO).

-

GTP solution.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.

-

Malachite Green Reagent.

-

96-well microplate.

-

Plate reader (620-640 nm absorbance).

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.

-

In a 96-well plate, add the this compound dilutions (or DMSO).

-

Add the purified GTPase (and GAP, if testing stimulated activity) to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind.

-

Initiate the reaction by adding GTP to a final concentration of 50-100 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the released Pi.

-

Read the absorbance at ~630 nm.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

In Vitro Nucleotide Binding Assay

This assay measures the ability of a compound to interfere with the binding of GTP to a GTPase, often using a fluorescently labeled GTP analog.

Materials:

-

Purified recombinant GTPase.

-

This compound stock solution (in DMSO).

-

Fluorescent GTP analog (e.g., BODIPY-FL-GTP).

-

Binding Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10 µM GDP.

-

96-well black microplate.

-

Fluorometer.

Protocol:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

Add the purified GTPase to each well of the black microplate.

-

Add the this compound dilutions (or DMSO control).

-

Incubate at room temperature for 15-30 minutes.

-

Add the fluorescent GTP analog to each well.

-

Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization or intensity using a fluorometer.

-

A decrease in fluorescence signal indicates inhibition of GTP binding. Calculate the IC50 value.

Cell-Based Active GTPase Pull-Down Assay

This assay quantifies the amount of active, GTP-bound GTPase in cell lysates, providing a measure of a compound's effect in a cellular context.

Materials:

-

Cell line of interest (e.g., A431, HeLa).

-

Cell culture medium and supplements.

-

Stimulant (e.g., EGF for Ras activation).

-

This compound.

-

Lysis Buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors).

-

GST-fusion protein containing the GTPase-binding domain of an effector protein (e.g., GST-Raf-RBD for Ras, GST-Rhotekin-RBD for Rho).

-

Glutathione-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody specific to the GTPase of interest.

Protocol:

-

Culture cells to ~80% confluency. Serum-starve overnight if necessary.

-

Pre-treat cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the target GTPase.

-

Immediately lyse the cells on ice with cold Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with the GST-effector-domain fusion protein pre-coupled to glutathione-agarose beads. This will specifically "pull down" the active GTP-bound form of the GTPase.

-

Wash the beads several times with Lysis Buffer to remove non-specific binders.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the specific GTPase.

-

Run a parallel Western blot on the total cell lysates to ensure equal protein loading and to confirm that the inhibitor does not alter the total expression level of the GTPase.

-

Quantify the band intensities to determine the relative amount of active GTPase in treated versus untreated cells.

Conclusion

This compound is a valuable chemical probe for studying EGFR-mediated signaling pathways. While it is also described as a GTPase inhibitor, the direct evidence for this activity, including its potency, specificity, and mechanism, is not well-established in the scientific literature. The observed reduction in Ras-GTP levels in cells could be a direct effect or a downstream consequence of its well-documented tyrosine kinase inhibitory activity. For researchers interested in this dual activity, the protocols provided in this guide offer a robust framework for systematically investigating and quantifying the effects of this compound on GTPase function. Such studies are essential to validate its use as a specific GTPase inhibitor and to fully elucidate its role in modulating cellular signaling networks.

References

- 1. Targeting the Small GTPase Superfamily through Their Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of GTP-utilizing enzymes by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transducin - Wikipedia [en.wikipedia.org]

- 5. Transducin Translocation in Rods Is Triggered by Saturation of the GTPase-Activating Complex - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationship of Tyrphostin 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds that were initially designed as inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is often implicated in various diseases, including cancer. Tyrphostin 8, also known as AG-10 or α-cyano-(4-hydroxy)cinnamonitrile, is a member of the benzylidenemalononitrile class of tyrphostins. While initially investigated for its PTK inhibitory activity, subsequent studies have revealed a more complex pharmacological profile, including the inhibition of other key signaling molecules. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its known mechanisms of action, and detailed experimental protocols for its characterization.

Core Structure and Physicochemical Properties

This compound belongs to the benzylidenemalononitrile family of compounds. Its chemical structure is characterized by a 4-hydroxybenzylidene group attached to a malononitrile moiety.

| Property | Value |

| IUPAC Name | (E)-2-(4-hydroxybenzylidene)malononitrile |

| Synonyms | This compound, AG-10, SF-6847 |

| CAS Number | 3785-90-8 |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and ethanol |

Structure-Activity Relationship (SAR)

Inhibition of Calcineurin

This compound has been identified as an inhibitor of the protein serine/threonine phosphatase calcineurin.[1] The following table summarizes the inhibitory activity of this compound and related analogs against calcineurin.

| Compound | Structure | IC₅₀ (µM) for Calcineurin |

| This compound (A8) | 4-hydroxybenzylidenemalononitrile | 21[1] |

| Tyrphostin A23 | 3,4-dihydroxybenzylidenemalononitrile | 62[1] |

| Tyrphostin A48 | 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile | 30[1] |

| Tyrphostin A46 | 3,5-dimethoxy-4-hydroxybenzylidenemalononitrile | > 200[1] |

| Tyrphostin A63 | 2,5-dihydroxybenzylidenemalononitrile | > 200[1] |

Key SAR observations for calcineurin inhibition:

-

The presence of a hydroxyl group at the 4-position of the benzylidene ring appears to be important for activity.

-

Additional hydroxyl groups, as in Tyrphostin A23, can decrease potency.

-

Bulky hydrophobic groups at the 3 and 5 positions, as in Tyrphostin A48, are tolerated and can result in potent inhibition.

-

Methoxy groups at the 3 and 5 positions, as seen in Tyrphostin A46, abolish activity.

Inhibition of Protein Tyrosine Kinases

While this compound is a relatively weak inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (IC₅₀ = 560 µM), SAR studies on related S-aryltyrphostins have demonstrated that modifications to the core structure can lead to potent and selective inhibition of EGFR and its homolog HER-2.[3]

A study on α-substituted benzylidenemalononitrile 5-S-aryltyrphostins revealed the following SAR trends for EGFR and HER-2 kinase inhibition:

-

Introduction of S-aryl substituents at the 5-position of the benzylidene ring can lead to potent inhibition of both EGFR and HER-2 kinases.[3]

-

Certain S-aryl substituents can confer selectivity for HER-2 over EGFR.[3]

-

The nature of the S-aryl group significantly influences the inhibitory potency.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its primary reported mechanisms include the inhibition of calcineurin and the modulation of the Protein Kinase Cδ (PKCδ) - Extracellular signal-regulated kinase (ERK1/2) pathway.

Calcineurin Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Its inhibition by this compound suggests a potential role in modulating immune responses and other cellular processes regulated by this phosphatase.

References

- 1. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Tyrphostin 8 on Protein Serine/Threonine Phosphatases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 8, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated activity beyond its primary targets. While extensively studied for its role in inhibiting the epidermal growth factor receptor (EGFR) kinase, emerging evidence has highlighted its modulatory effects on other enzyme classes, including protein serine/threonine phosphatases. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with protein serine/threonine phosphatases, with a particular focus on its inhibitory action against calcineurin (also known as PP2B). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and Protein Serine/Threonine Phosphatases

This compound is a synthetic compound initially developed as a competitive inhibitor of the ATP-binding site of protein tyrosine kinases. It is widely used in cell biology to probe the roles of these enzymes in various signaling pathways. Protein serine/threonine phosphatases are a critical class of enzymes that counteract the activity of protein serine/threonine kinases.[1] By dephosphorylating serine and threonine residues on substrate proteins, they play a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2] The balance between kinase and phosphatase activity is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases.[3]

Quantitative Analysis of this compound's Effect on Protein Serine/Threonine Phosphatases

The primary documented interaction of this compound with a protein serine/threonine phosphatase is its inhibition of calcineurin (PP2B).[4] Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation, neuronal signaling, and muscle development.[5] The inhibitory potency of this compound against calcineurin and its primary target, EGFR kinase, are summarized below for comparative analysis.

| Target Enzyme | Enzyme Class | IC50 Value | Reference |

| Calcineurin (PP2B) | Protein Serine/Threonine Phosphatase | 21 µM | [4] |

| EGFR Kinase | Protein Tyrosine Kinase | 560 µM | [4] |

Table 1: Quantitative inhibitory data for this compound against Calcineurin and EGFR Kinase.

Experimental Protocols

The following protocols provide a generalized framework for assessing the inhibitory effects of compounds like this compound on protein serine/threonine phosphatase activity.

In Vitro Phosphatase Activity Assay (Colorimetric)

This protocol is adapted from standard colorimetric phosphatase assays and can be used to determine the IC50 value of an inhibitor.[6][7]

Materials:

-

Purified protein serine/threonine phosphatase (e.g., calcineurin)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.25 mM CaCl₂)

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well of a 96-well plate, add a fixed amount of the purified phosphatase.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding a saturating concentration of pNPP to each well.

-

Incubate the plate at 37°C for a specific time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Calcineurin Activity

This protocol outlines a method to assess the effect of this compound on calcineurin activity within a cellular context by measuring the activation of a downstream target, such as the Nuclear Factor of Activated T-cells (NFAT).

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell stimulation agents (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin)

-

This compound

-

NFAT-luciferase reporter plasmid

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfect Jurkat T-cells with the NFAT-luciferase reporter plasmid.

-

Allow the cells to recover and express the reporter gene (typically 24-48 hours).

-

Pre-treat the transfected cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with PMA and ionomycin to activate the calcineurin-NFAT pathway.

-

Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Determine the effect of this compound on NFAT-driven luciferase expression as a measure of calcineurin inhibition in a cellular environment.

Signaling Pathways and Visualizations

This compound's inhibition of calcineurin can impact downstream signaling events. The following diagrams illustrate the relevant pathways and experimental workflows.

Figure 1: Calcineurin-NFAT signaling pathway and the inhibitory point of this compound.

Figure 2: Workflow for in vitro determination of phosphatase inhibition by this compound.

Conclusion

While this compound is predominantly recognized as a tyrosine kinase inhibitor, its off-target effects include the inhibition of the protein serine/threonine phosphatase calcineurin. This inhibitory action, although less potent than that of dedicated immunosuppressants, underscores the importance of comprehensive profiling of small molecule inhibitors. The methodologies and pathway diagrams presented in this guide offer a foundational resource for researchers investigating the broader enzymatic impact of this compound and similar compounds. Further studies are warranted to explore the effects of this compound on other members of the protein serine/threonine phosphatase family to fully elucidate its pharmacological profile.

References

- 1. Protein Serine-Threonine Phosphatases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Viewing serine/threonine protein phosphatases through the eyes of drug designers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Weak EGFR Kinase Inhibition of Tyrphostin 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of Tyrphostin 8, a member of the tyrphostin family of protein kinase inhibitors. While initially investigated for their potential as anticancer agents, this compound exhibits notably weak inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. This document provides a comprehensive overview of its known quantitative data, the mechanistic principles of its interaction, relevant experimental protocols, and the broader context of EGFR signaling.

Executive Summary

This compound is a synthetic, small-molecule inhibitor that demonstrates weak potency against EGFR kinase, with a half-maximal inhibitory concentration (IC50) in the high micromolar range. Its limited efficacy is coupled with a lack of selectivity, as it inhibits other enzymes, such as the serine/threonine phosphatase calcineurin, with significantly higher potency. This profile renders this compound unsuitable as a selective EGFR-targeted therapeutic agent but makes it a subject of interest for understanding the structure-activity relationships that govern kinase inhibitor potency and selectivity. This guide will delve into the available data to provide a clear understanding of its biochemical and cellular effects.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against EGFR and at least one other non-kinase off-target. The available data underscores its weak and non-selective nature.

| Target Enzyme | IC50 Value | Compound | Notes |

| EGFR Kinase | 560 µM | This compound | Indicates weak inhibition.[1][2] |

| Calcineurin | 21 µM | This compound | A serine/threonine phosphatase, indicating off-target activity and lack of selectivity.[1][2] |

Mechanism of Weak EGFR Inhibition

The tyrphostin family of compounds generally functions as competitive inhibitors of protein kinases.[3][4][5] They can compete with either the ATP substrate, the protein/peptide substrate, or both at the kinase's active site. The weak inhibition of EGFR by this compound likely stems from a suboptimal fit within the ATP-binding pocket of the EGFR kinase domain.

The structural features of this compound, α-Cyano-(4-hydroxy)cinnamonitrile, likely contribute to its low affinity for the EGFR kinase domain. More potent tyrphostin analogs and other classes of EGFR inhibitors typically possess moieties that form specific and strong interactions with key amino acid residues in the ATP-binding site, such as the hinge region, the DFG motif, and the catalytic loop. The relatively simple structure of this compound may lack the necessary chemical features to establish these critical, high-affinity interactions, resulting in a high IC50 value.

EGFR Signaling Pathway and Point of Inhibition

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Upon ligand binding (e.g., EGF, TGF-α), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation. This initiates a cascade of downstream signaling events. This compound, like other ATP-competitive inhibitors, would theoretically block the autophosphorylation of EGFR, thereby preventing the initiation of these downstream signals.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method to determine the IC50 value of a compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

This compound or other test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of a solution containing the EGFR enzyme and the kinase substrate to each well.

-

To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Generation:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound serves as an illustrative example of a weak and non-selective kinase inhibitor. Its high IC50 value against EGFR kinase, coupled with more potent inhibition of other enzymes like calcineurin, highlights the challenges in designing highly specific kinase inhibitors. While not a viable therapeutic candidate for EGFR-driven cancers, the study of this compound and its analogs contributes to a deeper understanding of the structure-activity relationships that are fundamental to the development of next-generation, highly potent, and selective kinase inhibitors for various therapeutic applications. Further research, including comprehensive kinase profiling and co-crystallography studies, would be necessary to fully elucidate the molecular basis for its weak EGFR inhibition.

References

- 1. Enzo Life Sciences this compound (50mg). CAS: 3785-90-8, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Tyrphostins and other tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]

The Role of Tyrphostin 8 in the Investigation of T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and its intricate signaling pathways are critical targets for immunomodulatory therapies. Protein tyrosine kinases (PTKs) play a pivotal role in initiating and propagating the signaling cascades that follow T-cell receptor (TCR) engagement. Tyrphostins, a class of synthetic compounds, were among the first rationally designed inhibitors of PTKs. This technical guide focuses on the role of a specific member of this family, Tyrphostin 8, in the study of T-cell activation. While specific data on this compound's direct effects on T-lymphocytes is limited, this document will provide a comprehensive overview of its known biochemical activities, place it within the broader context of how tyrphostins can be utilized to probe T-cell signaling, and offer detailed experimental protocols for its characterization.

This compound: Biochemical Profile and Mechanism of Action

This compound, also known as 4-hydroxybenzylidenemalononitrile, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While the direct and specific impact of this compound on T-cell activation is not extensively documented in publicly available literature, its known biochemical activities provide insights into its potential mechanisms.

This compound has been characterized primarily as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, albeit with a relatively high half-maximal inhibitory concentration (IC50) of 560 μM[1][2][3]. In addition to its activity against EGFR, this compound has been shown to inhibit the protein serine/threonine phosphatase calcineurin with an IC50 of 21 μM[2][3]. Calcineurin is a critical downstream effector in the T-cell activation pathway, responsible for the dephosphorylation and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

The dual activity of this compound against a tyrosine kinase and a serine/threonine phosphatase suggests that its effects on cellular signaling, including T-cell activation, could be complex and multifaceted. However, the high IC50 value for EGFR inhibition suggests that its potency as a specific tyrosine kinase inhibitor in the context of T-cell signaling may be limited compared to other more specific compounds.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

Due to the limited availability of specific quantitative data for this compound in the context of T-cell activation, the following table includes its known IC50 values along with data for other relevant tyrphostins that have been studied in immune cells. This comparative data provides a broader understanding of how this class of compounds can modulate immune cell function.

| Compound | Target | Assay | IC50 Value | Cell Type/System |

| This compound | EGFR Kinase | Kinase Assay | 560 μM | In vitro |

| This compound | Calcineurin | Phosphatase Assay | 21 μM | In vitro |

| Tyrphostin B42 (AG490) | Jak-2 | Tyrosine Phosphorylation | ~10 μM | Activated T-cells |

| Tyrphostin B42 (AG490) | T-cell Proliferation (IL-2 induced) | Proliferation Assay | Inhibitory | IL-2-dependent T-cells |

| Tyrphostin AG555 | EGFR | Kinase Assay | 0.7 μM | In vitro |

| Tyrphostin AG555 | ErbB2 | Kinase Assay | 35 μM | In vitro |

| Tyrphostin AG126 | Not specified | T-cell Activation | Inhibitory | Mouse model of arthritis |

T-Cell Activation Signaling and the Potential Role of this compound

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). This event triggers a complex and highly regulated signaling cascade.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tyrphostin B42 inhibits IL-12-induced tyrosine phosphorylation and activation of Janus kinase-2 and prevents experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]

Exploring the Effects of Tyrphostin 8 on ERK1/2 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK1/2 pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Tyrphostins are a class of synthetic compounds known to inhibit protein tyrosine kinases, which are key upstream activators of the ERK1/2 pathway. This technical guide focuses on Tyrphostin 8, also known as Tyrphostin AG17, and explores its effects on ERK1/2 activation.

While direct evidence detailing the specific interaction between this compound and the ERK1/2 pathway is limited in publicly available research, this guide will synthesize the existing knowledge on this compound's broader biological activities and provide a framework for investigating its potential impact on ERK1/2 signaling. We will also present standardized experimental protocols and data visualization tools to aid researchers in this exploratory process.

Quantitative Data on this compound (AG17)

| Cell Line Type | Growth Inhibition (IC50) | Reference |

| Human Tumor Cell Lines (Panel of 13) | 0.7 - 4.0 µM | [1] |

| Promyelocytic Leukemia (HL-60) | Total growth inhibition at 1.5 µM after 12h | [1] |

| Immunoblastic Lymphoma (OCI-Ly8) | Potent inducer of apoptosis (concentration range 0.5-50 µM) | [2][3] |

These findings suggest that this compound possesses anti-proliferative and pro-apoptotic properties, which are often associated with the inhibition of signaling pathways like ERK1/2. However, it is also reported that this compound's mechanism of action may involve the disruption of mitochondrial function, as it is structurally identical to the mitochondrial uncoupler SF 6847[4]. Further investigation is required to delineate its precise molecular targets.

Signaling Pathways and Experimental Workflows

To investigate the effects of this compound on ERK1/2 activation, a series of well-defined experiments are necessary. Below are diagrams outlining the canonical ERK1/2 signaling pathway and a typical experimental workflow for studying the effects of an inhibitor.

Caption: Hypothesized inhibition points of this compound on the ERK1/2 signaling pathway.

References

- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Tyrphostin 8: A Technical Guide on its Impact on Cellular Oxygen Consumption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 8, also known as AG10, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated for their anti-cancer properties due to their ability to inhibit growth factor signaling, several tyrphostins have been found to exert significant off-target effects on cellular metabolism, particularly on mitochondrial function. This technical guide provides an in-depth analysis of this compound's impact on cellular oxygen consumption, detailing its mechanism of action, relevant signaling pathways, experimental protocols for its study, and a summary of quantitative data.

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which this compound influences cellular oxygen consumption is through its action as a mitochondrial uncoupler.[1][2] In normal cellular respiration, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase, a process known as oxidative phosphorylation. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.

This uncoupling leads to a futile cycle of proton pumping and leaking, causing the ETC to work at a higher rate to try and maintain the proton gradient. As the final electron acceptor in the ETC is oxygen, this increased activity results in a significant elevation of the cellular oxygen consumption rate (OCR).[1][2] Consequently, while oxygen consumption is high, ATP synthesis is markedly reduced.[1]

Quantitative Data on Cellular Oxygen Consumption

The following table summarizes the observed effects of this compound (AG10) on cellular oxygen consumption in parotid acinar cells. The data demonstrates a concentration-dependent increase in the rate of oxygen consumption, characteristic of a mitochondrial uncoupler.

| Concentration of this compound (AG10) | Maximal Change in Oxygen Consumption (nmol O₂/mg protein/min) |

| 10 µM | Stimulation observed |

| 30 µM | Increased stimulation |

| 100 µM | Maximal stimulation |

Data adapted from Soltoff, 2004.[2] The study reported a concentration-dependent stimulation of oxygen consumption, with 100 µM AG10 producing a maximal effect comparable to the known uncoupler FCCP.

Signaling Pathways

While the direct uncoupling effect of this compound on mitochondria appears to be the primary driver of increased oxygen consumption, its role as a tyrosine kinase inhibitor, particularly of the Epidermal Growth Factor Receptor (EGFR), is also of note. The inhibition of EGFR signaling can have downstream effects on cellular metabolism, although the direct link to mitochondrial uncoupling by this compound is less clear and may represent a separate, parallel effect.

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling cascade, which is a target of this compound.

Caption: EGFR signaling pathway and the dual impact of this compound.

Experimental Protocols

The following provides a detailed methodology for assessing the impact of this compound on cellular oxygen consumption using a Seahorse XF Analyzer, a standard instrument for real-time measurement of cellular metabolism.

Measurement of Cellular Oxygen Consumption Rate (OCR)

Objective: To determine the dose-response effect of this compound on the oxygen consumption rate of cultured cells.

Materials:

-

Cultured cells of interest

-

Seahorse XF Cell Culture Microplates

-

This compound (AG10) stock solution (in DMSO)

-

Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)

-

Seahorse XF Calibrant

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone; a potent mitochondrial uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).

-

-

Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF Base Medium. The final DMSO concentration should be below 0.1%.

-

-

Assay Setup:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium.

-

Incubate the cells in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

-

Load the hydrated sensor cartridge with the prepared compounds:

-

Port A: this compound (at various concentrations) or vehicle control (DMSO).

-

Port B: Oligomycin.

-

Port C: FCCP.

-

Port D: Rotenone/Antimycin A.

-

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Initiate the assay protocol.

-

-

Data Acquisition and Analysis:

-

The instrument will measure the basal OCR before any injections.

-

Successive injections and OCR measurements will be performed automatically.

-

After the run, normalize the OCR data to cell number or protein concentration per well.

-

Analyze the change in OCR following the injection of this compound compared to the vehicle control.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the impact of this compound on cellular oxygen consumption.

Caption: Workflow for measuring cellular oxygen consumption with this compound.

Conclusion

This compound (AG10) has a pronounced effect on cellular oxygen consumption, primarily by acting as a mitochondrial uncoupler. This leads to a dose-dependent increase in the oxygen consumption rate, which is not coupled to ATP synthesis. While this compound is also an inhibitor of EGFR signaling, its impact on cellular respiration is more directly attributed to its effect on mitochondrial integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the bioenergetic effects of this compound and other related compounds. Understanding these off-target effects is crucial for the comprehensive evaluation of tyrphostins in drug development and for their use as tool compounds in cell biology research.

References

Methodological & Application

Application Notes and Protocols for Tyrphostin 8 in Parotid Acinar Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tyrphostin 8, a tyrosine kinase inhibitor, in the study of parotid acinar cell physiology and signaling pathways.

Introduction

This compound, also known as AG10, is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While it is recognized for its ability to inhibit the epidermal growth factor receptor (EGFR) kinase, recent studies have also identified it as a mitochondrial uncoupler in parotid acinar cells. This dual activity makes it a valuable tool for dissecting the complex signaling networks that regulate secretion and other cellular processes in these exocrine cells. Understanding its effects is crucial for research into salivary gland function and the development of therapeutic agents for related disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of this compound on parotid acinar cells.

| Parameter | Value | Cell Type | Reference |

| Concentration Range | 10 - 100 µM | Rat Parotid Acinar Cells | [1] |

| Pre-treatment Time | 20 minutes | Rat Parotid Acinar Cells | [1] |

| IC50 (EGFR Kinase) | 560 µM | in vitro | [1] |

| Effect on O2 Consumption | Rapid and large increase | Rat Parotid Acinar Cells | [1] |

| Effect on ATP Content | ~90% reduction at 100 µM | Rat Parotid Acinar Cells | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects on parotid acinar cells through at least two primary mechanisms: inhibition of EGFR signaling and uncoupling of mitochondrial respiration.

1. EGFR Signaling Inhibition: As a tyrosine kinase inhibitor, this compound can block the autophosphorylation of the EGFR upon ligand binding. This inhibition prevents the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are involved in cell proliferation and differentiation. In parotid acinar cells, this compound has been shown to block carbachol-initiated PKCδ tyrosine phosphorylation and subsequent ERK1/2 activation[1].

2. Mitochondrial Uncoupling: this compound has been observed to cause a rapid increase in oxygen consumption in parotid acinar cells, a characteristic of mitochondrial uncouplers. This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant decrease in cellular ATP levels[1]. This bioenergetic stress can have widespread effects on cellular functions, including secretion.

Below are diagrams illustrating these pathways.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in primary rat parotid acinar cells.

Protocol 1: Isolation and Culture of Rat Parotid Acinar Cells

This protocol is adapted from established methods for primary salivary gland cell culture[2][3][4].

Materials:

-

Male Wistar rats (150-200 g)

-

Collagenase type II

-

Hyaluronidase

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Sterile dissection tools

-

Centrifuge

-

Cell culture flasks/plates

Procedure:

-

Euthanize the rat according to approved animal care protocols.

-

Aseptically dissect the parotid glands.

-

Mince the tissue into small fragments (<1 mm³) in a sterile petri dish containing DMEM/F12.

-

Transfer the minced tissue to a conical tube containing digestion buffer (DMEM/F12 with collagenase and hyaluronidase).

-

Incubate at 37°C for 45-60 minutes with gentle agitation.

-

Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Centrifuge the filtrate at 50 x g for 5 minutes to pellet the acinar cells.

-

Wash the cell pellet twice with DMEM/F12.

-

Resuspend the cells in complete culture medium and plate onto collagen-coated culture dishes.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

Protocol 2: Treatment of Parotid Acinar Cells with this compound

Materials:

-

Cultured primary parotid acinar cells

-

This compound (stock solution in DMSO)

-

Culture medium

-

Agonist of interest (e.g., Carbachol)

Procedure:

-

Prepare working solutions of this compound in culture medium to final concentrations of 10, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Aspirate the culture medium from the parotid acinar cells.

-

Add the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Pre-incubate the cells for 20 minutes at 37°C[1].

-

Following the pre-incubation, add the agonist of interest (e.g., carbachol) to stimulate the desired cellular response.

-

Incubate for the appropriate time for the specific assay being performed.

-

Proceed with the desired downstream analysis (e.g., amylase secretion assay, western blot for protein phosphorylation).

Protocol 3: Amylase Secretion Assay

This assay measures the amount of amylase released from parotid acinar cells, a key indicator of secretory function.

Materials:

-

Treated parotid acinar cells in culture plates

-

Phadebas Amylase Test kit or similar colorimetric assay

-

Spectrophotometer

Procedure:

-

Following treatment with this compound and agonist stimulation, collect the supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells.

-

Measure the amylase activity in the supernatant according to the manufacturer's instructions for the chosen amylase assay kit.

-

Lyse the remaining cells in the wells to determine the total cellular amylase content.

-

Calculate the percentage of amylase secreted by dividing the amount of amylase in the supernatant by the total amylase (supernatant + cell lysate) and multiplying by 100.

Protocol 4: Western Blot for EGFR and ERK Phosphorylation

This protocol allows for the assessment of the inhibitory effect of this compound on the EGFR signaling pathway.

Materials:

-

Treated parotid acinar cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for studying the effects of this compound on parotid acinar cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CHARACTERIZATION OF RAT PAROTID AND SUBMANDIBULAR ACINAR CELL APOPTOSIS IN PRIMARY CULTURE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of primary cultures of rat and human parotid epithelial cells for transfection experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proliferation and phenotypic preservation of rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin 8: Application Notes and Protocols for Calcineurin Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tyrphostin 8 as an inhibitor of calcineurin, a key serine/threonine phosphatase involved in various cellular signaling pathways. This document includes detailed protocols for in vitro calcineurin activity assays, a summary of inhibitory concentrations, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

This compound, also known as AG10, is a member of the tyrphostin family of compounds, originally developed as tyrosine kinase inhibitors[1]. However, subsequent research has demonstrated its potent inhibitory activity against the protein serine/threonine phosphatase calcineurin (also known as protein phosphatase 2B or PP2B)[1][2][3]. Calcineurin plays a critical role in numerous physiological processes, most notably in T-cell activation, by dephosphorylating the nuclear factor of activated T-cells (NFAT) transcription factors, leading to their nuclear translocation and the expression of target genes like Interleukin-2 (IL-2)[4][5][6]. Due to its involvement in the immune response, calcineurin is a significant target for immunosuppressive drugs[4][6].

This compound acts as a competitive inhibitor of calcineurin, making it a valuable tool for studying calcineurin-mediated signaling events and for potential therapeutic development[1].

Quantitative Data Summary

The inhibitory potency of this compound against calcineurin has been determined in in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for researchers using this compound.

| Compound | Target | IC50 Value | Substrate Used | Reference |

| This compound | Calcineurin | 21 µM | p-nitrophenyl phosphate | [1][2][3] |

| This compound | Calcineurin | - | Phosphopeptide | [1] |

| This compound | EGFR Kinase | 560 µM | - | [2][3] |

Calcineurin Signaling Pathway

The following diagram illustrates the canonical calcineurin signaling pathway leading to T-cell activation. This compound inhibits the phosphatase activity of calcineurin, thereby blocking the dephosphorylation of NFAT.

Caption: Calcineurin signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for measuring the inhibitory effect of this compound on calcineurin activity in vitro. Two common methods are described: a colorimetric assay using a phosphopeptide substrate and the Malachite Green Phosphate Assay, and an assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Experimental Workflow: In Vitro Calcineurin Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of this compound for calcineurin.

Caption: General workflow for determining the IC50 of this compound for calcineurin.

Protocol 1: Calcineurin Activity Assay using RII Phosphopeptide and Malachite Green

This assay measures the release of inorganic phosphate from a specific phosphopeptide substrate (RII phosphopeptide) by calcineurin. The released phosphate is then quantified using Malachite Green reagent.

Materials:

-

Recombinant human Calcineurin

-

Calmodulin

-

RII Phosphopeptide substrate

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 0.05% NP-40

-

Malachite Green Phosphate Detection Kit

-

96-well clear microplate

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO alone).

-

-

Assay Reaction Setup:

-

In a 96-well plate, add the following components in order:

-

25 µL of 2x Assay Buffer containing Calmodulin.

-

5 µL of diluted Calcineurin enzyme.

-

10 µL of this compound dilution or vehicle control.

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 10 µL of RII phosphopeptide substrate to each well to start the reaction.

-

Incubate the plate at 30°C for 20-30 minutes.

-

-

Terminate the Reaction and Detect Phosphate:

-

Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Measure Absorbance:

-

Read the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using the provided phosphate standard to determine the amount of phosphate released in each well.

-

Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Calcineurin Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This is a colorimetric assay that measures the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which can be detected by its absorbance at 405 nm.

Materials:

-

Recombinant human Calcineurin

-

Calmodulin

-

p-Nitrophenyl phosphate (pNPP)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA

-

Stop Solution: 0.5 M NaOH

-

96-well clear microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

-

-

Assay Reaction Setup:

-

In a 96-well plate, add the following components:

-

50 µL of Assay Buffer.

-

10 µL of Calcineurin and Calmodulin solution.

-

10 µL of this compound dilution or vehicle control.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add 20 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

-

Measure Absorbance:

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Calculate the percentage of calcineurin inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value as described in Protocol 1.

-

Sample Preparation and Storage

-

This compound: this compound is soluble in DMSO and ethanol. For in vitro assays, prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in the appropriate aqueous buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

-

Calcineurin and Calmodulin: Recombinant proteins should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

Safety Precautions

This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

Measuring Tyrphostin 8 Inhibition of Calcineurin: An In Vitro Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction